1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

Descripción

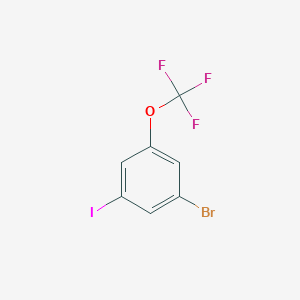

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEYHNDEVIRTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375597 | |

| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-78-6 | |

| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Iodo 5 Trifluoromethoxy Benzene

Regioselective Functionalization Approaches

Achieving the specific 1,3,5-substitution pattern on the benzene (B151609) ring requires precise control over the introduction of each functional group. Regioselective strategies are paramount in preventing the formation of undesired isomers.

Direct electrophilic halogenation of an unsubstituted trifluoromethoxybenzene is complicated by the directing effects of the trifluoromethoxy (-OCF3) group. While the -OCF3 group is deactivating due to its strong inductive electron-withdrawing effect, the oxygen's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. beilstein-journals.org The para-substituted product is typically favored. beilstein-journals.org

To synthesize the meta-substituted 1-bromo-3-(trifluoromethoxy)benzene (B1268021), a common precursor, an alternative strategy is often employed. One effective method involves the bromination of 2- or 4-trifluoromethoxyaniline, followed by a deamination reaction. This sequence circumvents the directing issue of the trifluoromethoxy group and provides the desired meta-bromo product with high selectivity and yield. google.com

Once 1-bromo-3-(trifluoromethoxy)benzene is obtained, a subsequent direct iodination can be performed. The directing effects of both the existing bromine atom and the trifluoromethoxy group must be considered. Both groups are deactivating, but they will direct the incoming iodine electrophile to the C5 position, which is ortho to the bromine and meta to the trifluoromethoxy group, thus yielding the target molecule, 1-bromo-3-iodo-5-(trifluoromethoxy)benzene.

| Reaction Step | Starting Material | Reagents | Key Condition | Product |

| Bromination | 4-Trifluoromethoxyaniline | N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromo-4-(trifluoromethoxy)aniline |

| Deamination | 2-Bromo-4-(trifluoromethoxy)aniline | NaNO₂, H₂SO₄, then H₃PO₂ | Diazotization | 1-Bromo-3-(trifluoromethoxy)benzene |

| Iodination | 1-Bromo-3-(trifluoromethoxy)benzene | I₂, HIO₃, H₂SO₄ | Sulfuric Acid | This compound |

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org The resulting aryllithium species can then be trapped with a suitable electrophile to introduce a new substituent with high precision. wikipedia.org

The trifluoromethoxy group is considered a moderate DMG. organic-chemistry.org The synthesis can be envisioned by starting with 1-bromo-3-(trifluoromethoxy)benzene. The -OCF3 group can direct lithiation to the C2 position. However, to achieve substitution at the C5 position, a different precursor with a more powerful DMG might be necessary, which is later converted or removed. A more direct, albeit challenging, approach involves the use of highly reactive "superbases," such as a combination of butyllithium (B86547) and potassium tert-butoxide (LICKOR), which have been shown to metalate (trifluoromethoxy)benzene (B1346884) derivatives at low temperatures. beilstein-journals.org The subsequent reaction with an iodine source, like molecular iodine (I₂), would install the iodo group.

| Parameter | Description |

| Directing Group | Trifluoromethoxy (-OCF3) or other strategically placed DMG |

| Base | Strong organolithium reagents (e.g., n-BuLi, s-BuLi) or superbases (LICKOR) beilstein-journals.orguwindsor.ca |

| Electrophile | An electrophilic halogen source, such as I₂ for iodination or C₂Cl₆ for chlorination (as a proxy for bromination concepts) |

| Key Intermediate | A regioselectively formed aryllithium species wikipedia.org |

Advanced Cross-Coupling Strategies

This compound is an ideal substrate for sequential cross-coupling reactions due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the iodine-bearing position while leaving the bromine intact for a subsequent, different coupling reaction. wikipedia.org

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and organoboronic acids, is a cornerstone of modern organic synthesis. nih.govtcichemicals.com Similarly, the Sonogashira reaction couples aryl halides with terminal alkynes to form aryl-alkyne structures. wikipedia.orgresearchgate.net

When this compound is subjected to these reactions under controlled conditions, the coupling occurs selectively at the C-I bond. wikipedia.org This allows for the synthesis of complex molecules by first performing a Suzuki or Sonogashira reaction at the C1 position, followed by a second cross-coupling at the C3 position.

Table 1: Representative Conditions for Selective Pd-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or DMF | 1-(Aryl)-3-bromo-5-(trifluoromethoxy)benzene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or DiPEA | THF or DMF | 1-(Alkynyl)-3-bromo-5-(trifluoromethoxy)benzene |

Copper-mediated coupling reactions, such as the Ullmann condensation, are effective for forming carbon-carbon and carbon-heteroatom bonds. guidechem.comacs.org These reactions can be used to couple this compound with a variety of nucleophiles, including phenols, amines, and carboxylic acids. guidechem.comacs.org

As with palladium catalysis, the higher reactivity of the C-I bond can be exploited for selective transformations. A documented example involves the copper-catalyzed coupling of this compound with benzoic acid. The reaction proceeds under specific conditions to yield the corresponding ester product, demonstrating the utility of this building block in constructing complex molecular frameworks. guidechem.com

Table 2: Example of a Copper-Mediated Coupling Reaction guidechem.com

| Parameter | Details |

|---|---|

| Substrate | This compound |

| Coupling Partner | Benzoic acid |

| Catalyst System | Copper(I) iodide (CuI) with 1,10-Phenanthroline as a ligand |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Toluene |

| Temperature | 110°C |

| Product | 3-Bromo-5-(trifluoromethoxy)phenyl benzoate (B1203000) |

While this compound is an achiral molecule, it serves as a valuable precursor in the synthesis of chiral compounds. Stereoselective and diastereoselective considerations become important when this building block is incorporated into a larger molecule that contains one or more stereocenters.

In the context of cross-coupling reactions, stereoselectivity can be achieved by:

Using a Chiral Coupling Partner: Coupling the achiral haloarene with an enantiopure partner, such as a chiral boronic acid in a Suzuki reaction or a chiral amine in a Buchwald-Hartwig amination, directly incorporates it into a chiral framework.

Asymmetric Catalysis: Employing a chiral ligand on the palladium or copper catalyst can induce stereoselectivity in subsequent transformations of the coupled product, especially if the reaction creates a new stereocenter.

The ability to functionalize the 1 and 3 positions sequentially and with different partners provides a powerful tool for the convergent synthesis of complex, stereochemically rich target molecules, such as those found in medicinal chemistry. researchgate.netescholarship.org

Trifluoromethoxylation Techniques

The introduction of the trifluoromethoxy group onto an aromatic scaffold is a challenging yet crucial transformation in the synthesis of this compound. Various methods have been developed to achieve this, each with its own set of reagents and reaction conditions.

Installation of the Trifluoromethoxy Group onto Aromatic Scaffolds

The direct installation of a trifluoromethoxy group onto an aromatic ring, particularly one bearing multiple halogen substituents, requires robust and selective methodologies. One prominent approach involves the use of electrophilic trifluoromethylating reagents. Hypervalent iodine reagents, such as Togni's reagent, have emerged as effective for the trifluoromethylation of various nucleophiles, including phenols. The reaction of a phenol (B47542) with Togni's reagent can lead to the formation of an aryl trifluoromethyl ether. While specific conditions for 3-bromo-5-iodophenol (B155156) are not extensively detailed in readily available literature, the general principle involves the activation of the phenol and subsequent transfer of the CF3 group from the reagent.

Another strategy for the direct trifluoromethoxylation of aromatic compounds is through radical-mediated pathways. These methods often involve the generation of a trifluoromethoxy radical (•OCF3), which can then react with a suitable aromatic substrate.

The following table summarizes general conditions for the trifluoromethoxylation of phenols, which can be adapted for the synthesis of the target compound.

Table 1: General Conditions for Trifluoromethoxylation of Phenols

| Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Togni's Reagent | CuI | DCE | 60 | 45-67 |

| CF3SO2Na | NaClO4 (electrolyte) | Not specified | Not specified | Not specified |

| Xanthate derivative | XtalFluor-E, TCCA/NFSI | MeCN | Not specified | 66-67 (for halo-phenols) |

It is important to note that for substrates with multiple halogen substituents like 3-bromo-5-iodophenol, optimization of reaction conditions would be necessary to achieve the desired product selectively and in high yield.

Dehydroxytrifluoromethoxylation of Precursors

An alternative to direct trifluoromethoxylation of a phenol is the dehydroxytrifluoromethoxylation of a corresponding alcohol precursor. This method involves the in situ formation of an intermediate, such as an alkyl fluoroformate, from an alcohol, which is then subjected to nucleophilic trifluoromethoxylation.

A notable development in this area is the rapid dehydroxytrifluoromethoxylation of alcohols promoted by a R3P/ICH2CH2I system in DMF. This system effectively activates the alcohol for a fast trifluoromethoxylation reaction. While this method is more commonly applied to benzylic and other aliphatic alcohols, its application to phenolic precursors would involve the initial reduction of a corresponding aldehyde or carboxylic acid to the alcohol.

The following table outlines optimized conditions for the dehydroxytrifluoromethoxylation of benzylic alcohols, which could potentially be adapted for a multi-step synthesis of the target compound.

Table 2: Optimized Conditions for Dehydroxytrifluoromethoxylation of Benzylic Alcohols

| Reagent System | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| AgOCF3, Ph3P, ICH2CH2I | DMF | 80 | 15 min | up to 65 |

| AgOCF3, Ph2PCH=CH2, ICH2CH2I | DMF | 100 | 15 min | up to 76 |

Tandem Reactions and One-Pot Syntheses

The development of tandem or one-pot synthetic strategies is highly desirable as they can significantly improve efficiency by reducing the number of purification steps and saving time and resources. While specific one-pot syntheses for this compound are not well-documented, the principles of tandem reactions can be applied.

For instance, a hypothetical one-pot synthesis could involve the sequential halogenation and trifluoromethoxylation of a suitable precursor. A possible route could start with a trifluoromethoxybenzene derivative, followed by tandem bromination and iodination. However, controlling the regioselectivity of such a process would be a significant challenge due to the directing effects of the trifluoromethoxy group and the already present halogens.

Alternatively, a one-pot procedure could be envisioned starting from 3,5-dihalophenol, involving sequential halogenation and trifluoromethoxylation. The success of such a strategy would depend on the compatibility of the reagents and the ability to control the reaction conditions to favor the desired product.

Further research is required to develop efficient and selective tandem or one-pot methodologies for the synthesis of this compound.

Reactivity and Mechanistic Investigations of 1 Bromo 3 Iodo 5 Trifluoromethoxy Benzene

Halogen-Specific Reactivity Profiles

The presence of two different halogen atoms on the aromatic ring of 1-bromo-3-iodo-5-(trifluoromethoxy)benzene allows for selective chemical modifications. The differing reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is a key factor that can be exploited in sequential reactions.

Formation and Reactivity of Organometallic Intermediates (e.g., Aryllithium, Arylmagnesium, Arylcopper Species)

The differential reactivity of the halogens in this compound also extends to the formation of organometallic intermediates.

Aryllithium Species: Halogen-lithium exchange is a common method for preparing aryllithium reagents. Due to the higher reactivity of the C-I bond, treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to selectively replace the iodine atom, forming 1-bromo-3-lithio-5-(trifluoromethoxy)benzene. This intermediate can then be reacted with various electrophiles. A phenomenon known as the "halogen dance" can occur, where the halogen migrates to a different position on the aromatic ring under basic conditions. researchgate.netwikipedia.orgwhiterose.ac.ukresearchgate.netclockss.org This rearrangement is driven by thermodynamics to form a more stable carbanion intermediate. wikipedia.org

Arylmagnesium Species (Grignard Reagents): Similarly, Grignard reagents can be formed through halogen-magnesium exchange. The reaction of this compound with isopropylmagnesium chloride or a similar reagent would likely lead to the selective formation of the corresponding arylmagnesium iodide. researchgate.netorganic-chemistry.org These Grignard reagents are valuable for forming new carbon-carbon bonds. researchgate.net However, the presence of the trifluoromethoxy group might influence the stability of the Grignard reagent, as trifluoromethyl-substituted phenyl Grignard reagents have been reported to have thermal stability issues. lookchem.com

Arylcopper Species: Arylcopper reagents can be prepared from the corresponding aryllithium or arylmagnesium compounds by transmetalation with a copper(I) salt. These reagents are particularly useful for certain coupling reactions. guidechem.com

Aromatic Substitution Reaction Mechanisms

The trifluoromethoxy group significantly influences the reactivity of the aromatic ring in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgbyjus.comlibretexts.org The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution. beilstein-journals.orgnih.gov

The accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org For this compound, a nucleophile could potentially substitute either the bromine or the iodine. The relative rates of these substitutions would depend on the reaction conditions and the ability of the trifluoromethoxy group to stabilize the intermediate negative charge.

Electrophilic Aromatic Substitution (EAS) with Deactivating Trifluoromethoxy Group

The trifluoromethoxy group is a deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect. vaia.commdpi.com This means that EAS reactions on this compound will be slower than on benzene (B151609) itself. masterorganicchemistry.comlibretexts.org

Despite being deactivating, the trifluoromethoxy group is considered to be a para-director in electrophilic aromatic substitution reactions. beilstein-journals.orgnih.gov However, in this compound, the positions para to the trifluoromethoxy group are already substituted with bromine and iodine. Therefore, electrophilic substitution would be directed to the remaining ortho position (C2, C4, or C6). The presence of the deactivating halogens further reduces the reactivity of the ring towards electrophiles.

Cross-Coupling Reaction Mechanisms

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. guidechem.com The differential reactivity of the C-I and C-Br bonds allows for selective and sequential couplings.

Common cross-coupling reactions involving this substrate include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron compound.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne. wikipedia.orgresearchgate.netorganic-chemistry.org

Heck Coupling: Palladium-catalyzed reaction with an alkene. beilstein-journals.orgresearchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or carbopalladation (for Heck coupling), and reductive elimination. The greater reactivity of the C-I bond means that oxidative addition of the palladium catalyst will occur preferentially at this position, allowing for selective functionalization. wikipedia.org

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron reagent | Palladium | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

This table summarizes some of the key cross-coupling reactions applicable to this compound.

Oxidative Addition, Transmetalation, and Reductive Elimination in Palladium Catalysis

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a framework for understanding the reactivity of this compound. This cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center, displacing the halide. This step is often facilitated by a base, which activates the organometallic reagent. The exact mechanism of transmetalation can be complex and may proceed through different pathways. researchgate.netillinois.edu For the arylpalladium(II) intermediate derived from this compound, this step would introduce a new aryl or other organic group onto the palladium.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination can be influenced by the nature of the ligands and the electronic properties of the aryl groups. nih.govnih.gov Studies on various arylpalladium(II) halide complexes have provided insights into the factors controlling this process. nih.gov

A general representation of a selective Suzuki-Miyaura coupling at the iodine position is shown below:

| Step | Description |

| Oxidative Addition | Selective insertion of Pd(0) into the C-I bond of this compound. |

| Transmetalation | Transfer of an R group from an organoboron reagent to the arylpalladium(II) complex. |

| Reductive Elimination | Formation of the C-C bond between the R group and the aryl group, regenerating the Pd(0) catalyst. |

Role of Ligand Design in Catalytic Efficiency

The choice of ligands coordinated to the palladium center is crucial for the efficiency and selectivity of cross-coupling reactions involving dihalogenated substrates like this compound. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), influence the catalyst's stability, solubility, and reactivity at each step of the catalytic cycle. nih.gov

The electronic and steric properties of the ligand can significantly impact the rate of oxidative addition and reductive elimination. cfmot.deberkeley.edu For instance, electron-rich and bulky phosphine (B1218219) ligands are known to promote the oxidative addition of less reactive aryl chlorides and bromides. illinois.edu In the context of this compound, a carefully chosen ligand system can enhance the selectivity for the oxidative addition at the C-I bond over the C-Br bond, thus improving the yield of the mono-coupled product.

Furthermore, the ligand can influence the rate of transmetalation and prevent catalyst deactivation pathways such as the formation of palladium black. The bite angle of bidentate phosphine ligands, for example, has been shown to affect the rate and yield of reductive elimination. berkeley.edu While specific studies detailing the optimization of ligands for reactions with this compound are not prevalent in the searched literature, the principles derived from studies with other polyhalogenated arenes are applicable. The following table summarizes the general influence of ligand properties on catalytic steps:

| Ligand Property | Influence on Catalytic Step |

| Electron-donating | Can increase the rate of oxidative addition by making the Pd(0) center more nucleophilic. nih.gov |

| Steric Bulk | Can promote reductive elimination and prevent catalyst aggregation. cfmot.de |

| Bite Angle (for bidentate ligands) | Influences the geometry of the palladium complex and can affect the rate of reductive elimination. berkeley.edu |

Radical-Mediated Transformations

Beyond the well-established palladium-catalyzed cross-coupling reactions, aryl halides can also participate in transformations that proceed through radical intermediates. These reactions can be initiated by light (photoinduction) or through single electron transfer (SET) processes.

Photoinduced Arylation Mechanisms

Photoinduced arylation reactions offer an alternative pathway for the formation of C-C bonds, often under milder conditions than traditional cross-coupling reactions. These reactions typically involve the generation of an aryl radical from an aryl halide precursor upon irradiation with light, often in the presence of a photosensitizer.

While no specific studies on the photoinduced arylation of this compound were identified, the general mechanism involves the homolytic cleavage of the carbon-halogen bond. Given the lower bond dissociation energy of the C-I bond, it is expected that photoirradiation would selectively cleave this bond to generate the corresponding 3-bromo-5-(trifluoromethoxy)phenyl radical. This highly reactive radical can then be trapped by a suitable coupling partner, such as an arene or a heteroarene, to form a new biaryl linkage. The process can be facilitated by a photocatalyst that absorbs light and initiates an electron transfer process.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. libretexts.org In the context of aryl halides, SET from an electron donor (which can be a metal, an organic molecule, or a photoexcited catalyst) to the aryl halide can lead to the formation of a radical anion. This radical anion can then fragment, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. libretexts.orgsigmaaldrich.com

For this compound, an SET process would likely involve the initial formation of a radical anion. Due to the greater electron affinity of iodine compared to bromine, the subsequent fragmentation would preferentially occur at the C-I bond, again leading to the formation of the 3-bromo-5-(trifluoromethoxy)phenyl radical. This radical can then engage in various downstream reactions, including C-H arylation of other aromatic compounds. The general steps of a SET-initiated reaction are outlined below:

| Step | Description |

| Electron Transfer | A single electron is transferred to this compound, forming a radical anion. libretexts.org |

| Fragmentation | The radical anion undergoes rapid cleavage of the C-I bond to form an aryl radical and an iodide anion. |

| Radical Reaction | The generated aryl radical reacts with a substrate to form the desired product. |

Applications in Advanced Chemical Synthesis and Emerging Research Fields

Building Block for Complex Molecular Architectures

The distinct reactivity of the different halogen substituents on the benzene (B151609) ring makes 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene a valuable building block for the controlled, stepwise synthesis of highly functionalized molecules.

This compound is particularly useful in transition metal-catalyzed cross-coupling reactions for creating new carbon-carbon and carbon-heteroatom bonds. guidechem.com The differential reactivity of the carbon-halogen bonds is a key feature that allows for selective and sequential chemical modifications. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.

This hierarchy in reactivity enables chemists to perform a reaction selectively at the iodine-bearing position while leaving the bromine atom intact for a subsequent, different transformation. guidechem.com For example, a Suzuki or Sonogashira coupling can be carried out at the C-I position, followed by a different coupling reaction, such as a Buchwald-Hartwig amination, at the C-Br position. This stepwise approach provides a powerful strategy for the regioselective synthesis of complex, polysubstituted aromatic compounds that would be difficult to access through other methods.

The presence of the trifluoromethoxy (-OCF3) group makes this compound an important precursor for introducing this specific fluorinated moiety into larger, more complex structures. The trifluoromethoxy group is of significant interest in materials science and medicinal chemistry due to its unique electronic properties and high lipophilicity. beilstein-journals.org

By utilizing the reactivity of the bromo and iodo groups, chemists can incorporate the 1-bromo-3-(trifluoromethoxy)phenyl or 3-iodo-5-(trifluoromethoxy)phenyl scaffold into a variety of molecular frameworks. Subsequent intramolecular or intermolecular reactions can then be used to form heterocyclic rings, resulting in the synthesis of novel fluorinated aromatic ethers and heterocycles. These resulting compounds are often explored for their potential applications in pharmaceuticals and agrochemicals. beilstein-journals.org

Medicinal Chemistry Research

In the field of drug discovery, the structural and physicochemical properties of a molecule are critical to its biological activity and pharmacokinetic profile. This compound serves as a valuable starting material for synthesizing new chemical entities and as a tool for probing the influence of specific functional groups on pharmacological properties.

This compound is employed as an intermediate in the synthesis of novel molecules designed for biological screening. guidechem.commedchemexpress.com Its utility lies in its capacity to act as a scaffold upon which various functional groups can be appended through the selective reactions of its halogen atoms. This allows for the systematic creation of chemical libraries containing structurally related compounds. These libraries can then be tested against biological targets to identify new lead compounds in drug discovery programs. There are reports suggesting that this compound can be used for the structural modification of drug molecules aimed at treating Alzheimer's disease. guidechem.com

The individual substituents on the this compound ring—bromine, iodine, and the trifluoromethoxy group—are known to significantly influence the properties of a parent molecule in medicinal chemistry. beilstein-journals.orgmdpi.comnih.gov

Halogens (Bromine and Iodine): Halogen atoms can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a drug to its protein target. nih.gov

Trifluoromethoxy Group (-OCF3): This group has a profound impact on a molecule's pharmacological profile. It is strongly electron-withdrawing and highly lipophilic. beilstein-journals.orgmdpi.com The incorporation of a trifluoromethoxy group can:

Enhance Metabolic Stability: It is resistant to enzymatic degradation, which can increase a drug's half-life in the body. mdpi.com

Improve Membrane Permeability: Its high lipophilicity can facilitate passage across biological membranes, including the blood-brain barrier. mdpi.com For instance, the drug Riluzole, used for amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its lipophilicity and brain penetration. mdpi.com

Increase Binding Affinity: The group's electronic properties can favorably influence interactions with biological targets. mdpi.com

The following table summarizes the key properties these groups impart in a medicinal chemistry context.

| Functional Group | Key Physicochemical Properties | Common Influence on Pharmacological Profile |

| Bromine/Iodine | Increases lipophilicity, participates in halogen bonding | Can improve membrane permeability and target binding affinity. |

| Trifluoromethoxy | Highly lipophilic, strongly electron-withdrawing | Enhances metabolic stability, improves membrane and blood-brain barrier permeability, and can increase binding affinity. beilstein-journals.orgmdpi.com |

Due to its electronic similarity to halogens, the trifluoromethoxy group has sometimes been referred to as a "super-halogen" or a "pseudo-halogen". beilstein-journals.org Replacing a methoxy (B1213986) group with a trifluoromethoxy group can block metabolic oxidation at that site and increase lipophilicity, potentially leading to improved potency and a better pharmacokinetic profile. By using this compound as a building block, medicinal chemists can readily introduce this valuable bioisosteric group into potential drug candidates to fine-tune their properties.

Agrochemical Research Contexts

The strategic incorporation of fluorine-containing substituents has become a cornerstone in the development of modern agrochemicals, owing to the unique physicochemical properties they impart. The trifluoromethoxy group (OCF3), in particular, is noted for its high lipophilicity and metabolic stability, which can significantly enhance the efficacy and bioavailability of active ingredients. beilstein-journals.org The compound this compound serves as a key building block in this context, providing a scaffold that can be selectively functionalized to create novel crop protection agents.

Development of Crop Protection Agents

This compound is a valuable intermediate in the synthesis of complex agrochemicals. Its utility is highlighted by the development of novel insecticides. For instance, a closely related compound, 1-chloro-3-iodo-5-(trifluoromethyl)benzene, is explicitly cited as a starting material for preparing insecticidally active compounds. google.com The synthetic strategy often involves sequential cross-coupling reactions, where the differing reactivity of the iodine and bromine (or chlorine) substituents allows for controlled, stepwise introduction of various molecular fragments. This approach enables the construction of intricate molecules designed to interact with specific biological targets in pests.

The trifluoromethoxy group in the benzene ring is crucial for enhancing the biological activity of the final product. Phenylpyrazole insecticides, a major class of crop protection agents, often feature such fluorinated substituents. researchgate.netniscpr.res.in The synthesis of these complex molecules can be envisaged starting from precursors like this compound, which provides the core phenyl moiety with the desired substitution pattern. The presence of the trifluoromethoxy group can lead to improved insecticidal potency. mdpi.com

Structure-Activity Relationship Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of new and effective agrochemicals. The trifluoromethoxy group of this compound plays a significant role in these studies. It is known to be more lipophilic and electron-withdrawing than a simple methoxy group, properties that can profoundly influence a molecule's interaction with its biological target. beilstein-journals.org

In the design of novel pesticides, the trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties. beilstein-journals.org By substituting other groups with the trifluoromethoxy moiety, researchers can fine-tune the electronic and steric profile of a molecule to optimize its biological activity. For example, in the development of diamide (B1670390) insecticides, the introduction of fluorine-containing substituents on the benzene ring has been shown to be a successful strategy for increasing insecticidal activity. nih.gov The use of building blocks like this compound allows for the systematic exploration of these structure-activity relationships, leading to the identification of more potent and selective crop protection agents. The strategic placement of this group on the aromatic ring can influence the molecule's conformation and binding affinity to the target receptor, a key consideration in overcoming pest resistance.

Materials Science Applications

In the realm of materials science, halogenated aromatic compounds are pivotal as intermediates for the synthesis of a wide array of functional materials. The distinct reactivity of the carbon-halogen bonds allows for precise structural modifications, making them ideal building blocks for polymers and materials with tailored electronic and optical properties. This compound, with its trifluoromethoxy group and two different halogen atoms, is a prime candidate for the development of advanced materials.

Organic Monomers for Functional Polymers

While direct polymerization of this compound is not the typical application, it serves as a crucial precursor for the synthesis of more complex monomers. Through cross-coupling reactions, the bromo and iodo substituents can be replaced with polymerizable functionalities. This allows for the incorporation of the trifluoromethoxy-substituted phenyl unit into a variety of polymer backbones. The presence of the trifluoromethoxy group can impart desirable properties to the resulting polymers, such as increased thermal stability, enhanced solubility in organic solvents, and specific electronic characteristics. These functional polymers find use in a range of high-performance applications.

Electronic and Optical Materials Development

The development of organic electronic and optical materials, particularly for applications like organic light-emitting diodes (OLEDs), often relies on the synthesis of complex organic molecules with specific photophysical properties. Halogenated aromatic compounds are frequently used as starting materials in the multi-step synthesis of these materials. Patents related to organic electroluminescent materials describe the use of substituted phenyl groups in the core structure of emitting compounds. google.comgoogle.com

The trifluoromethoxy group in this compound can influence the electronic properties of materials derived from it. This substituent can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the emission color and efficiency of OLEDs. The bromo and iodo groups provide synthetic handles to build up the larger conjugated systems necessary for these applications.

Integration into Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for various applications, including chemical sensors, bio-imaging, and optoelectronic devices. The synthesis of AIE-active molecules, often referred to as AIEgens, typically involves the creation of propeller-shaped molecules that have restricted intramolecular rotation in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 1-bromo-3-iodo-5-(trifluoromethoxy)benzene, offering insights into its geometry, stability, and reactive nature.

Density Functional Theory (DFT) Analysis of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed picture of its molecular geometry and bonding. researchgate.netresearchgate.net

These calculations would reveal optimized bond lengths and angles. For instance, the carbon-halogen bond lengths are expected to increase in the order C-Br < C-I, reflecting the larger atomic radius of iodine compared to bromine. The C-O bond of the trifluoromethoxy group and the C-F bonds within it would also be characterized with high precision. The benzene (B151609) ring would likely exhibit slight distortions from a perfect hexagon due to the presence of the bulky and electronegative substituents.

A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, would offer a quantitative description of the bonding in terms of localized electron-pair bonds. This analysis can elucidate the hybridization of the atomic orbitals and the nature of the donor-acceptor interactions between occupied and unoccupied orbitals, which are crucial for understanding the electronic effects of the substituents.

Prediction of Reaction Energetics and Pathways

Theoretical calculations are invaluable for predicting the energetics and preferred pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to determine the activation energies and reaction enthalpies. nih.gov

For instance, in the context of electrophilic aromatic substitution, DFT calculations can be used to model the formation of the sigma complex (arenium ion) intermediate when an electrophile attacks the aromatic ring. The relative energies of the intermediates formed by attack at the different available positions on the ring would indicate the regioselectivity of the reaction. Due to the directing effects of the substituents, it is anticipated that electrophilic attack would be disfavored at the positions ortho and para to the electron-withdrawing groups.

Furthermore, these computational methods can predict the feasibility of various synthetic transformations, such as cross-coupling reactions, by evaluating the thermodynamics and kinetics of the proposed reaction steps. This predictive capability is a significant asset in the design of efficient synthetic routes to derivatives of this compound.

Analysis of Electronic Effects of Substituents

The reactivity and electronic properties of the benzene ring are significantly influenced by the attached bromo, iodo, and trifluoromethoxy groups.

Inductive and Resonance Effects of Halogens and Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is a strongly electron-withdrawing group. The high electronegativity of the fluorine atoms causes a strong inductive withdrawal of electron density from the oxygen atom, which in turn withdraws electron density from the aromatic ring. researchgate.netminia.edu.eg Unlike the methoxy (B1213986) group (-OCH3), where the oxygen's lone pairs strongly donate electron density through resonance, the electron-withdrawing effect of the CF3 group diminishes the resonance donation from the oxygen in the -OCF3 group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, FMO analysis can provide insights into its reactivity towards nucleophiles and electrophiles.

The energies and spatial distributions of the HOMO and LUMO are significantly affected by the substituents. The electron-withdrawing nature of the bromo, iodo, and trifluoromethoxy groups is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted benzene. A lower HOMO energy suggests a reduced nucleophilicity, making the molecule less reactive towards electrophiles. Conversely, a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

The spatial distribution of the HOMO and LUMO is also important. The HOMO is likely to have significant contributions from the π-orbitals of the benzene ring and the lone pairs of the halogen atoms. The LUMO, on the other hand, will likely be a π* orbital of the aromatic system. The localization of these orbitals on specific atoms can indicate the most probable sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. malayajournal.org

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could be employed to study its intermolecular interactions and behavior in different solvent environments. MD simulations track the movement of atoms and molecules over time, providing a dynamic picture of the system.

Machine Learning and Artificial Intelligence in Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) in chemical design has revolutionized the process of discovering and optimizing novel molecules. For a specific compound such as this compound, these computational tools offer the potential to predict its properties, reactivity, and suitability for various applications without the need for extensive empirical synthesis and testing. While specific ML models trained exclusively on this molecule are not extensively documented in public literature, the principles and methodologies are broadly applicable.

Machine learning models, ranging from classical methods to advanced deep learning architectures, are employed to analyze large datasets of molecular structures and their corresponding properties. These models can be trained on diverse sets of halogen-containing compounds to recognize patterns and correlations that are challenging to discern through traditional computational methods. For a molecule like this compound, AI can be leveraged in several key areas of chemical design:

Property Prediction: One of the most significant applications of ML in chemistry is the prediction of physicochemical and biological properties. By training models on large datasets of compounds with known properties, it is possible to predict characteristics such as solubility, boiling point, toxicity, and bioactivity for new or uncharacterized molecules. For this compound, a model could predict its ADME (absorption, distribution, metabolism, and excretion) properties, which is crucial in drug discovery. mdpi.com The trifluoromethoxy group, for instance, is known to modulate lipophilicity and permeability, and ML models can quantify these effects with high accuracy. mdpi.comnih.gov

Reactivity and Reaction Outcome Prediction: AI models can predict the most likely outcomes of chemical reactions, including identifying the major products and predicting reaction yields. For this compound, which contains both bromo and iodo substituents, predicting the regioselectivity of subsequent reactions is a key challenge. Machine learning models trained on similar substituted halobenzenes can predict which halogen is more likely to participate in a given cross-coupling reaction, for example. nih.gov These models often use quantum mechanical descriptors as input to achieve high accuracy in predicting reactive sites for electrophilic aromatic substitutions. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing a set of target properties, such as high binding affinity to a specific biological target and low toxicity, a generative model could propose novel structures. While not designing from scratch, these models could suggest modifications to the this compound scaffold to optimize it for a particular therapeutic application.

Spectroscopic and Chromatographic Data Prediction: Machine learning can also be used to predict analytical properties. For instance, models can be trained to predict the nuclear magnetic resonance (NMR) spectra, mass spectra, or chromatographic retention times of molecules. This can aid in the identification and characterization of this compound and its reaction products.

To illustrate how machine learning could be applied to this compound, consider the following hypothetical data tables.

Table 1: Predicted Physicochemical Properties using a Hypothetical Machine Learning Model

This table demonstrates how a trained ML model could predict key physicochemical properties of this compound, which are essential for assessing its potential as a drug candidate or specialty chemical.

| Property | Predicted Value | Unit |

| Molecular Weight | 366.90 | g/mol |

| LogP (Octanol-Water Partition Coefficient) | 4.25 | |

| Aqueous Solubility | -3.8 | log(mol/L) |

| Boiling Point | 253.8 | °C |

| Polarizability | 18.5 | ų |

Table 2: Predicted ADME Properties using a Hypothetical Machine Learning Model

This table shows potential outputs from an ML model focused on predicting the ADME profile of this compound, which is critical for drug development.

| ADME Property | Prediction | Confidence Score |

| Human Intestinal Absorption | High | 0.85 |

| Blood-Brain Barrier Permeation | High | 0.92 |

| Cytochrome P450 2D6 Inhibition | Inhibitor | 0.78 |

| hERG Inhibition | Non-inhibitor | 0.95 |

| Plasma Protein Binding | High | 0.88 |

Table 3: Predicted Site of Reaction for Suzuki Coupling

This table illustrates how a machine learning model could predict the regioselectivity of a common cross-coupling reaction, indicating the more reactive site on the this compound molecule.

| Reaction Site | Predicted Reactivity Score | Likelihood of Reaction |

| C-I (Iodo group) | 0.92 | High |

| C-Br (Bromo group) | 0.08 | Low |

The continued development of AI and machine learning promises to further accelerate the design and discovery of new chemical entities. For molecules like this compound, these technologies provide a powerful toolkit for exploring their chemical space and unlocking their full potential in various scientific and industrial applications.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-bromo-3-iodo-5-(trifluoromethoxy)benzene. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional techniques, would provide unambiguous evidence for its constitution.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as finely split multiplets. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethoxy groups.

The ¹³C NMR spectrum would display seven unique signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbons directly bonded to the electronegative bromine, iodine, and oxygen atoms would be significantly deshielded, appearing at lower fields. The trifluoromethoxy carbon would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-1 (C-Br) | 120-125 | s |

| C-2 | 115-120 | d |

| C-3 (C-I) | 90-95 | s |

| C-4 | 125-130 | d |

| C-5 (C-OCF₃) | 150-155 | s |

| C-6 | 110-115 | d |

Fluorine-19 (¹⁹F) NMR for Trifluoromethoxy Group Analysis

The ¹⁹F NMR spectrum is crucial for confirming the presence and integrity of the trifluoromethoxy group. A single, sharp singlet is anticipated for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the molecular framework and confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. The high-resolution mass spectrum should show a distinct molecular ion peak (M⁺) corresponding to the exact mass of C₇H₃BrF₃IO. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom and one iodine atom.

Fragmentation analysis would likely show the loss of key functional groups. Common fragmentation pathways would include the loss of a bromine radical (•Br), an iodine radical (•I), and potentially the trifluoromethoxy group or its fragments.

Expected Fragmentation Pattern

| Fragment Ion | m/z (relative to isotopes) |

|---|---|

| [C₇H₃BrF₃IO]⁺ | 366 |

| [C₇H₃F₃IO]⁺ | 287 |

| [C₇H₃BrF₃O]⁺ | 239 |

| [C₆H₃BrF₃]⁺ | 225 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

C-F stretching: Strong C-F stretching bands from the trifluoromethoxy group are anticipated in the 1000-1300 cm⁻¹ region.

C-O stretching: The C-O stretching of the ether linkage would also be present in the fingerprint region.

C-Br and C-I stretching: Vibrations involving the heavier halogen atoms would be found at lower frequencies, typically below 800 cm⁻¹.

Future Research Directions and Innovations

Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of halogenated aromatic compounds often rely on hazardous reagents and generate significant waste, prompting a shift towards more environmentally benign alternatives. alfachemch.com Future research in the synthesis of 1-bromo-3-iodo-5-(trifluoromethoxy)benzene is increasingly focused on the principles of green chemistry to enhance sustainability.

One promising avenue is the adoption of biocatalysis. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the selective halogenation of aromatic compounds under mild, aqueous conditions. scilit.com Research into engineering FDHs with specificity for trifluoromethoxybenzene could lead to a direct and regioselective enzymatic synthesis of its bromo- and iodo-derivatives, significantly reducing the reliance on harsh chemical oxidants and halogenating agents.

Furthermore, the development of greener electrophilic halogenation protocols is a key area of investigation. This includes the use of safer halogen sources and recyclable catalysts. For instance, indole-catalyzed bromination presents an environmentally benign alternative to traditional methods. researchgate.net Exploring similar catalytic systems for both bromination and iodination of trifluoromethoxybenzene could lead to more sustainable synthetic routes. The use of electrochemical methods, where electrons serve as the reagent for generating halogenating species from simple halide salts, also represents a promising green approach that minimizes waste. researchgate.net

Future efforts will likely focus on integrating these green chemistry principles into a comprehensive synthetic strategy for this compound, aiming for a process with a high atom economy, minimal environmental impact, and inherent safety.

Development of Novel Catalytic Systems for Enhanced Selectivity

The regioselective introduction of two different halogen atoms onto the trifluoromethoxybenzene core is a significant synthetic challenge. The development of novel catalytic systems that offer high selectivity and efficiency is therefore a major focus of future research.

Transition metal catalysis, particularly with palladium and gold, has shown great promise in the selective halogenation of aromatic compounds. Gold(III)-catalyzed halogenation of aromatic boronates with N-halosuccinimides provides a mild and highly regioselective method for introducing halogens. mdpi.comscilit.com Adapting this methodology for the sequential halogenation of a trifluoromethoxy-substituted benzene (B151609) boronate could provide a controlled route to this compound. Similarly, palladium-catalyzed C-H activation and halogenation, using directing groups, offers another powerful tool for achieving site-selectivity. researchgate.net Research into directing groups that can be temporarily installed on the trifluoromethoxybenzene ring to guide the halogenation steps could unlock highly efficient and selective synthetic pathways.

Photocatalysis is another rapidly emerging field with the potential to revolutionize the synthesis of halogenated aromatics. Visible-light-mediated photocatalysis can enable the generation of halogen radicals under mild conditions, which can then participate in aromatic substitution reactions. rsc.org The development of photocatalytic systems that can differentiate between the C-H bonds on the trifluoromethoxybenzene ring would be a significant breakthrough, allowing for precise and selective halogenation. Dual-catalytic systems, which combine two different catalytic cycles to achieve a transformation that is not possible with either catalyst alone, could also be explored for the one-pot synthesis of this compound from trifluoromethoxybenzene.

Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires processes that are not only efficient and sustainable but also safe and scalable. Flow chemistry and automated synthesis are key enabling technologies in this regard.

Continuous flow reactors offer significant advantages for halogenation reactions, which are often highly exothermic and involve hazardous reagents. scilit.comresearchgate.net The high surface-area-to-volume ratio of microreactors allows for excellent heat and mass transfer, enabling better control over reaction conditions and minimizing the risk of thermal runaways. alfachemch.com The in-line quenching of hazardous reagents further enhances the safety of the process. scilit.com The development of a continuous flow process for the synthesis of this compound would allow for its on-demand and scalable production with improved safety and reproducibility.

Exploration of New Chemical Transformations and Methodologies

The unique arrangement of the bromo, iodo, and trifluoromethoxy substituents on the benzene ring of this compound makes it a valuable platform for the exploration of new chemical transformations and the development of novel synthetic methodologies.

The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions is a key feature of this molecule. The C-I bond is more reactive towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0), than the C-Br bond. This allows for the selective functionalization of the iodo-position, followed by a subsequent reaction at the bromo-position. This stepwise approach enables the synthesis of complex, unsymmetrically substituted trifluoromethoxybenzene derivatives that would be difficult to prepare by other means. Future research will likely focus on expanding the scope of cross-coupling reactions with this substrate, exploring new coupling partners and catalytic systems to access a wider range of molecular architectures.

Beyond traditional cross-coupling reactions, the presence of multiple reactive sites on the molecule opens up opportunities for more complex and novel transformations. This could include the development of one-pot, multi-component reactions where both the iodo and bromo groups, as well as a C-H bond on the aromatic ring, are sequentially functionalized. The trifluoromethoxy group, with its strong electron-withdrawing nature, can also influence the reactivity of the aromatic ring in other transformations, such as nucleophilic aromatic substitution or dearomatization reactions.

Application in Niche Advanced Materials and Biological Probes

The unique electronic and steric properties imparted by the trifluoromethoxy and halogen substituents make this compound and its derivatives promising candidates for applications in niche advanced materials and as biological probes.

In materials science, the introduction of fluorine-containing groups can significantly influence the properties of organic materials, such as their thermal stability, liquid crystalline behavior, and electronic characteristics. researchgate.net The trifluoromethoxy group, in particular, is known to enhance lipophilicity and can modulate the packing of molecules in the solid state. mdpi.com By using this compound as a building block, novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), with tailored properties could be developed. The bromo and iodo groups provide convenient handles for further functionalization, allowing for the synthesis of a diverse library of materials for screening and optimization.

In the field of medicinal chemistry and chemical biology, the trifluoromethoxy group is increasingly being incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com The metabolic stability and lipophilicity of this group can enhance the bioavailability and brain penetration of drug molecules. There are reports suggesting that trifluoromethoxybenzene derivatives may have applications in the structural modification of drug molecules for the treatment of Alzheimer's disease. scilit.com Furthermore, the presence of the halogen atoms allows for the attachment of reporter groups, such as fluorophores or radiolabels, making derivatives of this compound potential candidates for the development of biological probes for imaging and diagnostic applications. ontosight.ai For instance, the incorporation of an alkyne tag via a cross-coupling reaction could enable the use of alkyne-tag Raman imaging (ATRI) to visualize the distribution of the molecule in biological systems. nih.gov

Q & A

Q. How can computational chemistry aid in predicting reaction pathways or stability of intermediates for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map potential energy surfaces for substitution or coupling reactions. Tools like Gaussian or ORCA predict transition states and intermediates, guiding experimental design. For example, AI-driven retrosynthesis platforms (e.g., Pistachio, Reaxys) suggest viable routes by analyzing bond dissociation energies and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.